2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide
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Overview
Description
2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide is a synthetic organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 4,5-dimethyl-2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole core.
Nitration: The next step is the nitration of the benzene ring. This is usually done by treating the compound with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Amidation: Finally, the compound is subjected to an amidation reaction where the benzothiazole derivative is reacted with 5-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzothiazole ring, forming corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides and benzothiazoles.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The nitro and benzothiazole groups are particularly interesting for drug design.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole moiety can interact with proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide
- 2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
- 2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Uniqueness
Compared to similar compounds, 2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide is unique due to the specific positioning of the nitro group, which can significantly influence its chemical reactivity and biological activity. This positioning can affect the compound’s ability to interact with biological targets and its overall stability.
Properties
IUPAC Name |
2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c1-8-3-6-13-14(9(8)2)18-16(24-13)19-15(21)11-7-10(20(22)23)4-5-12(11)17/h3-7H,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPDAVBMWHVNSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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